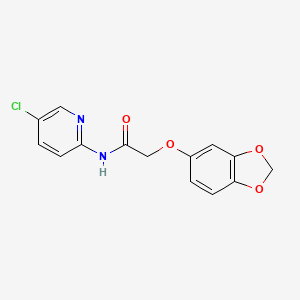
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BDP-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 is a small molecule that belongs to the class of benzodioxole-containing compounds, and it has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide can induce DNA damage and inhibit DNA repair, which may contribute to its antiproliferative activity. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for its use in combination with other drugs.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to exhibit potent antiproliferative activity against several cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. One limitation of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide is its lack of selectivity for cancer cells, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of research could focus on the development of more selective derivatives of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide that exhibit greater specificity for cancer cells. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide in combination with other drugs to enhance its anticancer activity. Finally, research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide in animal models to evaluate its efficacy and safety in vivo.
Synthesis Methods
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide can be synthesized using a straightforward method that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to the acetamide derivative by reaction with acetic anhydride and a base such as triethylamine.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide as a potential anticancer agent. Studies have shown that 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-benzodioxol-5-yloxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-9-1-4-13(16-6-9)17-14(18)7-19-10-2-3-11-12(5-10)21-8-20-11/h1-6H,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUWCJFNWEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)


![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)